

Introduction to BODIPY Probes for Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	C1-Bodipy-C12	
Cat. No.:	B10773952	Get Quote

BODIPY dyes are a class of fluorescent probes known for their sharp excitation and emission peaks, high quantum yield, and relative insensitivity to environmental pH and polarity.[1][2] Within this family, fatty acid analogs such as C1-BODIPY-C12 are valuable for monitoring lipid metabolism and localization. C1-BODIPY 500/510-C12, for instance, is a fluorescent fatty acid analog that can be metabolically incorporated into cellular lipids, making it an effective tool for staining lipid droplets in live cells.[3][4]

For the specific detection of lipid peroxidation, a key event in ferroptosis and other forms of oxidative stress, the ratiometric probe C11-BODIPY™ 581/591 C11 is extensively documented and widely used.[5][6][7] This probe is structurally similar to cellular fatty acids and readily incorporates into cellular membranes. In its reduced state, it emits a red fluorescence. Upon oxidation by lipid peroxides, its fluorescence shifts to green.[8] This spectral shift allows for a ratiometric analysis, providing a sensitive and quantitative measure of lipid peroxidation.[6]

Given the extensive validation of C11-BODIPY™ 581/591 C11 for lipid peroxidation and ferroptosis studies, the following protocols will primarily focus on this probe. While C1-Bodipy-C12 is excellent for general lipid droplet staining, researchers specifically investigating lipid peroxidation should consider using C11-BODIPY™ 581/591 C11 for its ratiometric properties.

Core Applications in Flow Cytometry

 Quantification of Lipid Peroxidation: Measurement of the oxidative degradation of lipids within cellular membranes.

- Detection of Ferroptosis: A form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides.[5][7][9][10]
- Analysis of Cellular Oxidative Stress: Assessing the impact of various stimuli on lipid integrity.

Data Presentation

The following tables summarize the key quantitative parameters for the use of C11-BODIPY™ 581/591 C11 in flow cytometry applications.

Parameter	Value	Source
Probe	C11-BODIPY™ 581/591 C11	[5][6]
Stock Solution Concentration	2 mM in DMSO	[6]
Working Concentration	2 μM in complete culture medium	[6]
Incubation Time	30 minutes at 37°C	[8]
Reduced State (Excitation/Emission)	~581 nm / ~591 nm (PE channel)	[2][8]
Oxidized State (Excitation/Emission)	~500 nm / ~510 nm (FITC channel)	[2][8]

Experiment al Condition	Recommen ded Control/Ind ucer	Concentrati on	Incubation Time	Expected Outcome	Source
Positive Control for Ferroptosis	RSL3	10 μΜ	2 hours	Significant increase in green fluorescence (FITC)	[6]
Inhibition of Lipid Peroxidation	Liproxstatin-1	10 μΜ	24 hours (pretreatment)	Reduction in green fluorescence (FITC)	[6]
Inhibition of Ferroptosis	Ferrostatin-1	5 μΜ	24 hours (pretreatment)	Reduction in green fluorescence (FITC)	[6]

Experimental Protocols

Protocol 1: Detection of Lipid Peroxidation and Ferroptosis in Suspension Cells

This protocol outlines the steps for staining suspension cells with C11-BODIPY™ 581/591 C11 to measure lipid peroxidation by flow cytometry.

Materials:

- C11-BODIPY™ 581/591 C11
- Anhydrous DMSO
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)

- · Suspension cells of interest
- Flow cytometer with 488 nm laser and detectors for FITC and PE

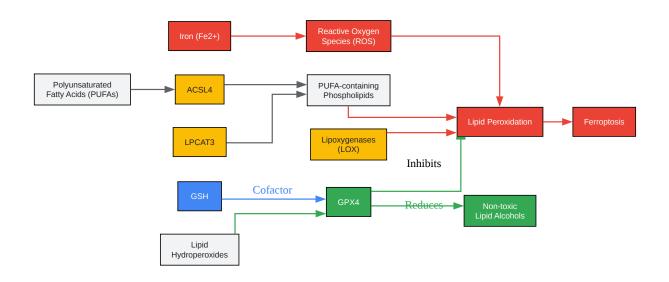
Procedure:

- Prepare a 2 mM stock solution of C11-BODIPY™ 581/591 C11 in anhydrous DMSO. Store the stock solution at -20°C, protected from light.
- Culture cells to the desired density. For optimal results, ensure cells are in the logarithmic growth phase.
- Prepare a 2 μM working solution of C11-BODIPY[™] 581/591 C11 by diluting the stock solution in pre-warmed complete culture medium.[6]
- Harvest cells by centrifugation at 300 x g for 5 minutes.
- Wash the cells once with PBS and resuspend the cell pellet in the 2 μM C11-BODIPY™ 581/591 C11 working solution.
- Incubate the cells for 30 minutes at 37°C in the dark.[8]
- After incubation, wash the cells twice with PBS to remove any unbound dye.
- Resuspend the cells in PBS for immediate analysis on a flow cytometer.
- Acquire data using a flow cytometer. Excite the cells with a 488 nm laser and collect fluorescence emission in the green (FITC, ~510 nm) and red (PE, ~591 nm) channels.[8]
- Analyze the data. An increase in the FITC signal indicates lipid peroxidation. The ratio of green to red fluorescence can be used for a more quantitative ratiometric analysis.

Protocol 2: Detection of Lipid Peroxidation in Adherent Cells

This protocol is adapted for adherent cell lines.

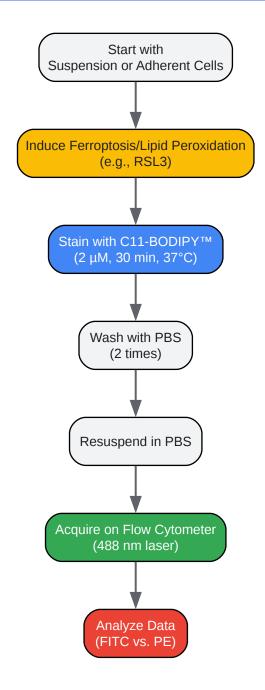
Materials:


• Same as Protocol 1, with the addition of a cell detachment solution (e.g., Trypsin-EDTA).

Procedure:

- Seed and culture adherent cells in a multi-well plate to ~70-80% confluency.
- Prepare the 2 μM C11-BODIPY™ 581/591 C11 working solution as described in Protocol 1.
- Remove the culture medium from the wells and add the C11-BODIPY™ working solution.
- Incubate for 30 minutes at 37°C in the dark.
- Wash the cells twice with PBS.
- Detach the cells using a suitable cell detachment solution.
- Neutralize the detachment solution with complete culture medium and transfer the cells to a tube.
- Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
- Resuspend the cells in PBS for immediate flow cytometric analysis.
- Acquire and analyze the data as described in Protocol 1.

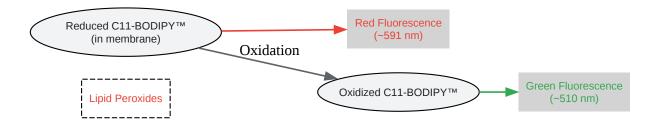
Mandatory Visualizations Signaling Pathway of Ferroptosis



Click to download full resolution via product page

Caption: Simplified signaling pathway of ferroptosis.

Experimental Workflow for Flow Cytometry Analysis



Click to download full resolution via product page

Caption: Experimental workflow for C11-BODIPY™ staining.

C11-BODIPY™ 581/591 C11 Mechanism of Action

Click to download full resolution via product page

Caption: Detection of lipid peroxidation by C11-BODIPY™.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Intravital lipid droplet labeling and imaging reveals the phenotypes and functions of individual macrophages in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of lipid peroxidation in irradiated cells PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 8. reddit.com [reddit.com]
- 9. Detection of Ferroptosis by BODIPY™ 581/591 C11 PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of Ferroptosis by BODIPY™ 581/591 C11 | Springer Nature Experiments [experiments.springernature.com]

 To cite this document: BenchChem. [Introduction to BODIPY Probes for Lipid Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10773952#c1-bodipy-c12-in-flow-cytometry-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com